molecular formula C14H11ClO3 B12113332 Methyl 4-(3-chlorophenoxy)benzoate

Methyl 4-(3-chlorophenoxy)benzoate

Cat. No.: B12113332
M. Wt: 262.69 g/mol
InChI Key: FPLNAOXWMOLQNA-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenoxy)benzoate is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-chlorophenoxy)benzoate can be synthesized through the esterification of 4-(3-chlorophenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(3-chlorophenoxy)benzoic acid.

    Reduction: 4-(3-chlorophenoxy)benzyl alcohol.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(3-chlorophenoxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenoxy)benzoate
  • Methyl 4-(2-chlorophenoxy)benzoate
  • Methyl 4-(3-bromophenoxy)benzoate

Uniqueness

Methyl 4-(3-chlorophenoxy)benzoate is unique due to the specific position of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 4-(3-chlorophenoxy)benzoate

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,1H3

InChI Key

FPLNAOXWMOLQNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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